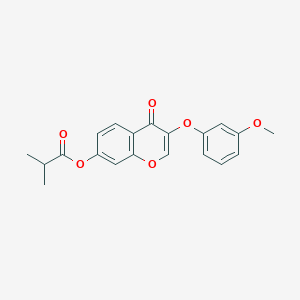

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate

Description

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic chromen-4-one derivative characterized by a 3-methoxyphenoxy substituent at position 3 of the chromen-4-one core and an isobutyrate ester at position 7. Chromen-4-one derivatives are widely studied for their biological activities, including enzyme inhibition, neuroprotection, and antimicrobial effects.

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(2)20(22)26-15-7-8-16-17(10-15)24-11-18(19(16)21)25-14-6-4-5-13(9-14)23-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONESGSYBIMCCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate typically involves a multi-step process. One common synthetic route includes the following steps:

-

Formation of the Chromenone Core: : The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions. This step often involves the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.

-

Introduction of the Methoxyphenoxy Group: : The methoxyphenoxy group can be introduced through an etherification reaction. This involves reacting the chromenone core with 3-methoxyphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

-

Attachment of the Isobutyrate Group: : The final step involves esterification to attach the isobutyrate group. This can be achieved by reacting the intermediate compound with isobutyric anhydride or isobutyryl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or dihydro derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols or dihydro derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate has several scientific research applications, including:

-

Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

-

Biology: : Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

-

Medicine: : Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

-

Industry: : Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: Binding to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Chromen-4-one derivatives exhibit diverse bioactivities influenced by substituent positions and ester/carbamate groups. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Chromen-4-one Derivatives

Key Findings and Implications

Substituent Position Effects

- 4-Methoxyphenoxy (): Para-substitution may reduce steric hindrance, favoring planar binding with targets . 2-Methoxyphenyl (): Ortho-substitution introduces steric constraints but improves rigidity, stabilizing protein-ligand complexes in Alzheimer’s targets .

Ester/Carbamate Group Influence

- Isobutyrate vs.

- Carbamates (): Higher polarity reduces logP (e.g., dimethylcarbamate: MW 355.34 vs. isobutyrate ~410.4), limiting passive diffusion but enhancing aqueous solubility .

- Carbonates (): Ethyl carbonate’s labile ester bond may confer shorter half-life compared to isobutyrate .

Halogenation Effects

- The 4-chlorophenyl group () enhances target affinity via halogen bonding but increases molecular weight (406.8 vs.

Biological Activity

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate, also known by its chemical name isobutyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H24O7 |

| Molecular Weight | 412.4 g/mol |

| CAS Number | 329225-47-0 |

| IUPAC Name | Isobutyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

The compound features a chromenone backbone, which is known for various pharmacological properties, including anti-inflammatory and antioxidant activities.

Antioxidant Activity

Research has indicated that compounds with a chromenone structure exhibit significant antioxidant properties. A study focusing on related chromenone derivatives demonstrated their ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases.

Cholinesterase Inhibition

Cholinesterases (AChE and BChE) are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The biological activity of this compound has been evaluated for its inhibitory effects on these enzymes:

These values indicate that the compound exhibits moderate inhibitory effects on both cholinesterases, suggesting potential therapeutic applications in cognitive disorders.

Cyclooxygenase (COX) Inhibition

The compound has also been assessed for its inhibitory activity against COX enzymes, which play a pivotal role in inflammation and pain pathways:

Inhibiting COX enzymes can provide relief from inflammatory conditions and pain, highlighting the compound's potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for the compound:

These findings suggest that while the compound may be effective against certain cancer cells, it exhibits selective toxicity, sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Interaction : Molecular docking studies indicate that the compound forms significant interactions with active sites of cholinesterases and COX enzymes, which could explain its inhibitory effects.

- Cellular Pathway Modulation : The compound may influence signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of similar compounds in models of Alzheimer's disease, demonstrating that chromenone derivatives can improve cognitive function and reduce amyloid plaque formation.

- Anti-inflammatory Research : In vivo studies have shown that related compounds significantly reduce inflammation markers in animal models of arthritis, supporting their use as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.